molecular formula C11H14FNO2S B3288849 3-{[(2-Fluorophenyl)methyl]amino}thiolane-1,1-dione CAS No. 853574-06-8

3-{[(2-Fluorophenyl)methyl]amino}thiolane-1,1-dione

Cat. No. B3288849
CAS RN: 853574-06-8
M. Wt: 243.3 g/mol
InChI Key: INXWCIPPADGGFT-UHFFFAOYSA-N
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Description

“3-{[(2-Fluorophenyl)methyl]amino}thiolane-1,1-dione” is a chemical compound with the molecular formula C11H14FNO2S. It is also known as N-(2-fluorobenzyl)tetrahydro-3-thiophenamine 1,1-dioxide hydrochloride . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14FNO2S.ClH/c12-11-4-2-1-3-9(11)7-13-10-5-6-16(14,15)8-10;/h1-4,10,13H,5-8H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 279.76 . It is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Mechanism of Action

The mechanism of action of 3-FMTD has been studied in detail. It has been shown to act as an electron-withdrawing group, which increases the reactivity of the molecule. Additionally, 3-FMTD has been found to act as a Lewis acid, which increases its reactivity towards nucleophiles.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-FMTD have been studied in both in vitro and in vivo studies. In vitro studies have shown that 3-FMTD has a wide range of effects on cellular processes, including cell proliferation, apoptosis, and gene expression. In vivo studies have shown that 3-FMTD can modulate the activity of various enzymes and receptors, including the cytochrome P450 enzymes and the serotonin 5-HT1A receptor.

Advantages and Limitations for Lab Experiments

3-FMTD has several advantages for use in lab experiments. It is a relatively inexpensive and easily synthesized compound, and it has a wide range of potential applications. Additionally, 3-FMTD is stable and has a long shelf life. However, there are some limitations to its use in lab experiments. It is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, it can be toxic if used in large doses.

Future Directions

There are a variety of potential future directions for research on 3-FMTD. It could be used to develop new catalysts or ligands for use in organic synthesis. Additionally, it could be used to develop new fluorescent probes for imaging biological systems. It could also be used to develop new drugs or drug delivery systems. Additionally, further research could be done to explore the biochemical and physiological effects of 3-FMTD. Finally, more research could be done to explore the potential applications of 3-FMTD in other fields, such as agriculture and material science.

Scientific Research Applications

3-FMTD has been studied for its potential applications in scientific research. It has been used as a catalyst in the synthesis of organic compounds, as a ligand in coordination chemistry, and as a fluorescent probe for imaging biological systems. Additionally, 3-FMTD has been used as a reagent for the preparation of bis-thiazolines from aldehydes, and as a reagent for the synthesis of heterocyclic compounds.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2S/c12-11-4-2-1-3-9(11)7-13-10-5-6-16(14,15)8-10/h1-4,10,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXWCIPPADGGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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